3-[(4-Methylphenyl)sulfanyl]butan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C11H14OS/c1-8-4-6-11(7-5-8)13-10(3)9(2)12/h4-7,10H,1-3H3 |
InChI Key |
ODEBWTNESAHBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques for 3 4 Methylphenyl Sulfanyl Butan 2 One
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum for 3-[(4-Methylphenyl)sulfanyl]butan-2-one would be expected to show several characteristic absorption bands. The most prominent would be the strong C=O stretching vibration of the ketone group, typically appearing in the range of 1700-1725 cm⁻¹. The exact position would be influenced by the adjacent sulfur atom. Aromatic C-H stretching vibrations from the p-methylphenyl group would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the butanone backbone and methyl groups would appear in the 2850-3000 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the fingerprint region (around 600-800 cm⁻¹), often making it difficult to assign definitively. Bending vibrations for methyl and methylene (B1212753) groups would also be present in the fingerprint region (below 1500 cm⁻¹).
Hypothetical FT-IR Data Table
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| > 3000 | Medium | Aromatic C-H Stretch (p-methylphenyl) |
| 2850-3000 | Medium | Aliphatic C-H Stretch (butanone chain, methyl groups) |
| ~1715 | Strong | C=O Stretch (ketone) |
| ~1600, ~1495 | Medium | C=C Aromatic Ring Stretch (p-methylphenyl) |
| ~1450, ~1375 | Variable | C-H Bending (aliphatic) |
| 600-800 | Weak | C-S Stretch |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. Bonds that are non-polar or symmetrical tend to produce strong Raman signals. For this compound, the aromatic ring vibrations of the p-methylphenyl group would be expected to be strong. The C-S bond, being more polarizable than C-O, should also provide a more distinct signal in the Raman spectrum compared to its weak IR absorption. The C=O stretch, while visible, is often weaker in Raman than in IR spectra.
Hypothetical FT-Raman Data Table
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| > 3000 | Medium | Aromatic C-H Stretch (p-methylphenyl) |
| 2850-3000 | Strong | Aliphatic C-H Stretch (butanone chain, methyl groups) |
| ~1715 | Weak | C=O Stretch (ketone) |
| ~1600, ~1495 | Strong | C=C Aromatic Ring Stretch (p-methylphenyl) |
| 600-800 | Medium | C-S Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Advanced ¹H and ¹³C NMR Chemical Shift Analysis
¹H NMR: The proton NMR spectrum would provide information on the number of different proton environments and their neighboring protons. Key expected signals include:
A singlet for the methyl protons of the p-methylphenyl group (~2.3 ppm).
Two doublets for the aromatic protons, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring (~7.0-7.4 ppm).
A quartet for the single proton at the chiral center (C3), coupled to the adjacent methyl group protons. Its chemical shift would be influenced by both the adjacent sulfur and carbonyl groups.
A doublet for the methyl protons at C4, coupled to the C3 proton.
A singlet for the acetyl methyl protons (C1).
¹³C NMR: The carbon NMR spectrum would show a distinct signal for each unique carbon atom. Expected chemical shifts include:
A signal for the carbonyl carbon (C2) significantly downfield (>200 ppm).
Four signals for the aromatic carbons of the p-methylphenyl group (in the ~125-140 ppm range).
A signal for the chiral carbon (C3) bonded to sulfur.
Signals for the three methyl carbons (C1, C4, and the p-tolyl methyl group).
Hypothetical ¹H and ¹³C NMR Data Table
| Atom Number | ¹H Chemical Shift (ppm) (Multiplicity, J Hz) | ¹³C Chemical Shift (ppm) |
| 1 | singlet | ~30 |
| 2 | - | >200 |
| 3 | quartet | ~50-60 |
| 4 | doublet | ~15-20 |
| 5 (Ar-C) | - | ~135 |
| 6, 10 (Ar-CH) | doublet | ~130 |
| 7, 9 (Ar-CH) | doublet | ~132 |
| 8 (Ar-C) | - | ~138 |
| 11 | singlet | ~21 |
Multi-dimensional NMR Techniques for Complex Structural Elucidation
To unambiguously assign the ¹H and ¹³C signals and confirm the structure, multi-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for example, confirming the coupling between the proton at C3 and the methyl protons at C4.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal (e.g., linking the C3 proton quartet to the C3 carbon signal).
High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For C₁₁H₁₄OS, the expected exact mass would be calculated and compared to the experimental value, with a very low tolerance (typically <5 ppm), to confirm the molecular formula.
Furthermore, the fragmentation pattern in the mass spectrum would provide structural information. Expected fragmentation pathways for this compound would include:
Alpha-cleavage adjacent to the carbonyl group, leading to the loss of an acetyl radical (•COCH₃) or the methyl radical (•CH₃).
Cleavage of the C-S bond, potentially forming a p-thiocresol cation or a butan-2-one cation.
Fragmentation of the butanone side chain.
Analysis of these fragments would further corroborate the proposed structure.
Computational and Theoretical Studies of 3 4 Methylphenyl Sulfanyl Butan 2 One
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the fundamental properties of molecules. unipd.it They use the principles of quantum mechanics to model molecular behavior. unipd.it
Density Functional Theory (DFT) Studies on Molecular Geometry and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. mdpi.com It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. researchgate.net
Furthermore, DFT is used to calculate harmonic vibrational frequencies. mdpi.com These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. researchgate.netnih.gov The calculated vibrational spectrum can be compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure. researchgate.netnih.gov
Ab Initio and Semi-Empirical Methods in Conformational Analysis
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. ulster.ac.uk Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, and semi-empirical methods, which use some experimental parameters, are employed for this purpose. scispace.com By systematically rotating the rotatable bonds in 3-[(4-Methylphenyl)sulfanyl]butan-2-one, such as the C-S and C-C single bonds, a potential energy surface can be generated. ulster.ac.uk This analysis helps identify the most stable conformer(s) and the energy barriers between them. nih.gov
Electronic Structure Investigations
The electronic structure of a molecule dictates its chemical properties and reactivity. Various computational analyses are used to probe the distribution of electrons and predict sites of chemical interaction.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.comscribd.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller gap generally implies higher reactivity. mdpi.comnih.gov The spatial distribution of these orbitals indicates the likely regions for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
Interactive Table: Key Quantum Chemical Parameters Derived from HOMO-LUMO Energies
| Parameter | Formula | Description |
| Energy Gap (E_gap) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. mdpi.com |
| Ionization Potential (I) | -E_HOMO | The energy required to remove an electron. mdpi.com |
| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added. scribd.com |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. scribd.com |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. scribd.com |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. mdpi.com |
| Electrophilicity Index (ω) | (χ^2) / (2η) | A measure of the energy lowering due to maximal electron flow. scribd.com |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.netnumberanalytics.com An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. researchgate.netnih.gov
Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. researchgate.net
Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. researchgate.net
Green regions represent neutral or near-zero potential. researchgate.net
MEP maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding, and for identifying reactive sites. numberanalytics.comresearchgate.net
Natural Bond Orbital (NBO) Analysis for Molecular Stability and Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. usc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. usc.eduwisc.edu
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. aiu.edu These interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty anti-bonding orbital (acceptor), are crucial for understanding molecular stability, hyperconjugation, and intramolecular charge transfer. researchgate.net The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their significance. aiu.edu
Despite a comprehensive search for computational and theoretical studies on the chemical compound this compound, no specific research findings related to its chemical reactivity descriptors, thermodynamical properties, or non-linear optical properties were found in the public domain.
General theoretical concepts and computational methodologies exist for determining such properties for organic molecules. For instance, Density Functional Theory (DFT) is a common method used to calculate global and local reactivity indices, which help in understanding the reactive nature of a molecule. Similarly, computational thermochemistry can be employed to predict thermodynamical properties, and quantum chemical calculations can estimate non-linear optical properties like hyperpolarizability.
However, the application of these computational studies specifically to this compound has not been documented in the available scientific literature. Consequently, the detailed research findings and data tables requested for the sections on Fukui Function Analysis, Global and Local Reactivity Indices, Thermodynamical Property Computations, and Non-Linear Optical Properties cannot be provided at this time.
Further experimental or computational research would be required to generate the specific data needed to populate these sections of the article.
Reactivity and Reaction Mechanisms Involving 3 4 Methylphenyl Sulfanyl Butan 2 One
Redox Transformations of the Sulfanyl (B85325) Moiety
The sulfur atom in the sulfanyl group of 3-[(4-Methylphenyl)sulfanyl]butan-2-one is susceptible to changes in its oxidation state, allowing for transformations to corresponding sulfoxides and sulfones, as well as subsequent reduction back to the sulfide (B99878).
The oxidation of the sulfide moiety is a common and predictable transformation. The sulfur atom can be oxidized first to a sulfoxide (B87167) and then further to a sulfone. The selective formation of either the sulfoxide or the sulfone can often be achieved by carefully controlling the reaction conditions and the stoichiometry of the oxidizing agent.
The initial, more facile oxidation step converts the sulfide to 3-[(4-Methylphenyl)sulfinyl]butan-2-one, a sulfoxide. This is followed by a more challenging oxidation to yield 3-[(4-Methylphenyl)sulfonyl]butan-2-one, the corresponding sulfone. A variety of reagents are available for these transformations, with hydrogen peroxide being a common "green" oxidant. The selectivity between the sulfoxide and sulfone can often be controlled by the amount of oxidant used. rsc.org
Table 1: Common Reagents for Sulfide Oxidation
| Oxidizing Agent | Typical Product(s) | Notes |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | A green oxidant; selectivity can be controlled by stoichiometry and catalysts. |
| m-Chloroperoxybenzoic acid (mCPBA) | Sulfoxide or Sulfone | A widely used and effective peroxy acid for sulfide oxidation. |
| Oxone® (Potassium peroxymonosulfate) | Sulfone | A powerful oxidizing agent that typically leads to the sulfone. |
| Sodium Periodate (NaIO₄) | Sulfoxide | Often used for selective oxidation to the sulfoxide. |
| Nitric Acid (HNO₃) | Sulfone | A strong oxidizing agent that generally yields the sulfone. |
Reduction Pathways
The oxidized derivatives, sulfoxides and sulfones, can be reduced back to the parent sulfide, this compound. The reduction of sulfoxides is a relatively straightforward process, while the reduction of the thermodynamically stable sulfonyl group is considerably more difficult and requires more powerful reducing agents. thieme-connect.com
A variety of methods exist for the deoxygenation of both alkyl aryl and dialkyl sulfoxides. researchgate.netresearchgate.net Reagent systems such as a combination of triflic anhydride (B1165640) and potassium iodide are effective and chemoselective, tolerating other functional groups like ketones and esters. organic-chemistry.org For the more challenging reduction of sulfones, strong hydride reagents are often necessary. psu.edu A combination of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) has been shown to rapidly reduce sulfones to sulfides in high yields. psu.edursc.org
Table 2: Selected Reagents for Reduction of Sulfoxides and Sulfones
| Substrate | Reducing Agent/System | Resulting Product |
| Sulfoxide | Triflic anhydride/Potassium iodide | Sulfide |
| Sulfoxide | Al-NiCl₂·6H₂O system | Sulfide |
| Sulfoxide | MnBr(CO)₅ / Phenylsilane (PhSiH₃) | Sulfide |
| Sulfone | Lithium aluminum hydride/Titanium tetrachloride (LiAlH₄-TiCl₄) | Sulfide |
| Sulfone | Diisobutylaluminum hydride (DIBAL-H) | Sulfide |
Nucleophilic and Electrophilic Substitution Reactions
The structure of this compound allows for both nucleophilic and electrophilic substitution reactions at different sites within the molecule.
The sulfur atom, with its lone pairs of electrons, is nucleophilic and can react with electrophiles. libretexts.org For example, it can be alkylated by alkyl halides to form a ternary sulfonium (B1226848) salt. Furthermore, the protons on the carbons alpha to the ketone group (at the C1 and C3 positions of the butanone chain) are acidic. Deprotonation by a suitable base generates an enolate ion, which is a potent carbon-centered nucleophile. This enolate can then participate in a wide range of reactions, such as alkylation or acylation, to form new carbon-carbon bonds. researchgate.net
The p-tolyl group is an aromatic ring that can undergo electrophilic aromatic substitution. The sulfanyl group (-S-R) is generally considered an activating, ortho-, para-directing group. rsc.org In this compound, the para-position of the aromatic ring is blocked by the methyl group. Consequently, electrophilic attack is directed to the ortho positions relative to the sulfur atom. libretexts.org Standard electrophilic aromatic substitution reactions, such as nitration (using HNO₃/H₂SO₄) or sulfonation (using SO₃/H₂SO₄), would be expected to introduce a nitro (-NO₂) or sulfonic acid (-SO₃H) group, respectively, onto the aromatic ring at the positions adjacent to the sulfanyl linkage. minia.edu.egmasterorganicchemistry.com
Intermolecular Reaction Dynamics
In the solid state, the spatial arrangement and packing of this compound molecules are governed by a network of weak intermolecular interactions. Crystal structure analysis reveals that the molecule is essentially planar. The packing is stabilized by several non-covalent forces rather than classical hydrogen bonding.
Intramolecular Rearrangements and Tautomeric Equilibria (e.g., Keto-Enol)
This compound can exist in equilibrium with its enol tautomers. This process, known as keto-enol tautomerism, involves the migration of a proton from a carbon adjacent to the carbonyl group (an α-carbon) to the carbonyl oxygen, with a concurrent shift of the C=O double bond to a C=C double bond. masterorganicchemistry.com This tautomerism can be catalyzed by either acid or base.
Because the ketone has two different α-carbons with protons (at C1 and C3), two distinct enol tautomers can be formed:
3-[(4-Methylphenyl)sulfanyl]but-1-en-2-ol (from deprotonation at C1)
3-[(4-Methylphenyl)sulfanyl]but-2-en-2-ol (from deprotonation at C3)
For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. masterorganicchemistry.com However, the position of this equilibrium is highly sensitive to various factors, particularly the solvent. nih.govorientjchem.org The polarity of the solvent can influence the relative stability of the more polar keto tautomer and the less polar enol tautomer. researchgate.netresearchgate.net In some cases, non-polar solvents may favor the enol form, which can be stabilized by intramolecular hydrogen bonding. masterorganicchemistry.com
Synthetic Applications and Chemical Transformations of 3 4 Methylphenyl Sulfanyl Butan 2 One
Role as a Precursor in Multi-Step Organic Syntheses
No specific examples of 3-[(4-Methylphenyl)sulfanyl]butan-2-one being used as a starting material or intermediate in documented multi-step syntheses were found in the reviewed literature.
Utilization as a Versatile Synthon for Complex Molecular Architectures
There is no available research demonstrating the use of this compound as a synthon or building block in the assembly of complex molecules.
Derivatization Strategies for Functional Group Interconversion
Specific methods for the derivatization or functional group interconversion of this compound have not been reported in the scientific literature surveyed.
Advanced Structural Analysis of 3 4 Methylphenyl Sulfanyl Butan 2 One in Condensed Phases
X-ray Crystallography for Solid-State Structure
Single-crystal X-ray diffraction analysis of 4-[(4-Methylphenyl)sulfanyl]butan-2-one, a closely related isomer, provides a definitive determination of its three-dimensional structure in the solid state. nih.govnih.gov The compound crystallizes in the triclinic space group Pī. nih.gov The crystallographic data underscores a highly ordered and stable molecular packing arrangement. nih.govnih.gov
Interactive Table 1: Crystal Data and Structure Refinement for 4-[(4-Methylphenyl)sulfanyl]butan-2-one
| Parameter | Value |
| Empirical formula | C₁₁H₁₄OS |
| Formula weight | 194.28 |
| Temperature | 293 K |
| Crystal system | Triclinic |
| Space group | Pī |
| a (Å) | 7.2703 (11) |
| b (Å) | 7.3226 (7) |
| c (Å) | 11.7615 (11) |
| α (°) | 88.232 (8) |
| β (°) | 79.343 (10) |
| γ (°) | 61.350 (13) |
| Volume (ų) | 538.80 (13) |
| Z | 2 |
| R[F² > 2σ(F²)] | 0.055 |
| wR(F²) | 0.170 |
| Goodness-of-fit (S) | 1.07 |
Data sourced from Acta Crystallographica Section E. nih.govnih.gov
Crystal Packing Motifs and Supramolecular Interactions (C-H...O, C-H...π, C-H...S)
Centrosymmetrically related molecules are linked into dimers through pairs of weak C-H...O hydrogen bonds. nih.govnih.gov These dimeric units are further interconnected along the a-axis by a combination of C-H...π and C-H...S interactions, creating a robust three-dimensional network. nih.govnih.gov The C-H...π interaction involves hydrogen atoms interacting with the π-system of the methyl-substituted phenyl ring, while the C-H...S interaction involves hydrogen atoms and the sulfur atom. nih.gov The presence and significance of such weak interactions are critical for the stabilization of the crystal lattice in the absence of stronger hydrogen bond donors. nih.gov
Interactive Table 2: Hydrogen Bond Geometry (Å, °)
| D—H···A | D-H | H···A | D···A | D-H···A |
| C10—H10C···O1 | 0.96 | 2.61 | 3.498(4) | 154 |
| C2—H2A···S1 | 0.97 | 2.95 | 3.824(3) | 151 |
| C11—H11C···Cg | 0.96 | 2.87 | 3.804(4) | 164 |
D, H, and A represent donor, hydrogen, and acceptor atoms, respectively. Cg is the centroid of the C4–C9 phenyl ring. Data sourced from Acta Crystallographica Section E. nih.gov
Conformational Analysis and Planarity in the Crystal Lattice
A striking feature of the molecule in the solid state is its high degree of planarity. nih.govnih.gov All non-hydrogen atoms are essentially coplanar, with a mean deviation from the molecular plane of only 0.023 Å. nih.govnih.gov This planarity suggests a conformation that minimizes steric hindrance and maximizes electronic conjugation within the crystal lattice. The largest deviations from this plane are observed for the carbonyl oxygen atom (O1) and a methyl carbon atom (C10). nih.gov The constrained, planar conformation adopted in the crystal is a direct consequence of the efficient molecular packing and the stabilizing network of supramolecular interactions discussed previously. nih.govnih.gov
Solution-Phase Conformational Dynamics
While X-ray crystallography provides a static picture of the molecule's conformation in the solid state, the dynamics in solution are expected to be significantly different. Specific experimental studies, such as those using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, on the solution-phase conformational dynamics of 3-[(4-Methylphenyl)sulfanyl]butan-2-one are not extensively documented in the current literature.
However, based on the solid-state structure, it can be inferred that the molecule possesses greater conformational freedom in solution. The near-planar conformation observed in the crystal lattice is likely one of several low-energy conformers that exist in equilibrium in the solution phase. The primary sources of this flexibility are the rotations around the single bonds of the molecular backbone, specifically the C-S bond and the C-C bonds of the butanone moiety.
In solution, the molecule would rapidly interconvert between different rotational isomers (rotamers). The energy barriers for these rotations would determine the relative populations of each conformer. Techniques like NMR spectroscopy are instrumental in studying such dynamic equilibria. For instance, at low temperatures, the rotation around a specific bond might become slow on the NMR timescale, allowing for the observation of distinct signals for each conformer. As the temperature increases, these signals would broaden and eventually coalesce into a single, population-averaged signal, from which the energy barrier to rotation can be calculated. The specific solvent can also influence the conformational equilibrium by preferentially stabilizing more polar conformers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
